molecular formula C27H28ClN3O3 B244446 N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B244446
M. Wt: 478 g/mol
InChI Key: BNRQWDKKLGLBAY-UHFFFAOYSA-N
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Description

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with the molecular formula C27H28ClN3O3 and a molecular weight of 478 g/mol. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a propoxybenzoyl group and a chlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(4-propoxybenzoyl)piperazine with 3-chloro-4-nitrobenzoyl chloride under basic conditions to form the intermediate N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}nitrobenzamide. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with benzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-Chloro-4-[4-(4-methoxybenzoyl)piperazin-1-YL]phenyl}benzamide
  • N-{3-Chloro-4-[4-(4-ethoxybenzoyl)piperazin-1-YL]phenyl}benzamide
  • N-{3-Chloro-4-[4-(4-butoxybenzoyl)piperazin-1-YL]phenyl}benzamide

Uniqueness

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific propoxybenzoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H28ClN3O3

Molecular Weight

478 g/mol

IUPAC Name

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C27H28ClN3O3/c1-2-18-34-23-11-8-21(9-12-23)27(33)31-16-14-30(15-17-31)25-13-10-22(19-24(25)28)29-26(32)20-6-4-3-5-7-20/h3-13,19H,2,14-18H2,1H3,(H,29,32)

InChI Key

BNRQWDKKLGLBAY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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